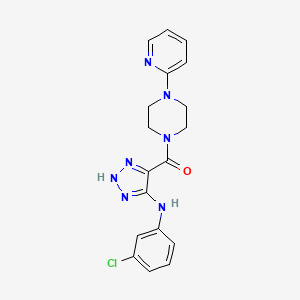

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

This compound is a methanone derivative featuring a 1,2,3-triazole core substituted with a 3-chlorophenylamino group at position 5 and a 4-(pyridin-2-yl)piperazine moiety at position 3.

Properties

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHZHCEUKSBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that integrates a triazole ring and a piperazine moiety. This composition suggests potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and central nervous system (CNS) activity. The unique structural features of this compound may contribute to its biological activity and therapeutic potential.

Structural Overview

The compound's structure can be broken down into two main components:

- Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms, known for its bioactivity in various medicinal chemistry applications.

- Piperazine Moiety : A six-membered ring with two nitrogen atoms, often associated with CNS activity and used in various pharmaceuticals.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the 3-chlorophenyl group enhances this property. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth against strains such as Escherichia coli and Bacillus subtilis .

Anticancer Activity

Compounds containing triazole rings have been linked to anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, structural analogs of triazoles have demonstrated cytotoxic effects on various cancer cell lines .

CNS Activity

Piperazine derivatives are well-documented for their CNS effects, including anxiolytic and antidepressant activities. The integration of the piperazine moiety in this compound may enhance its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds reveals the unique biological profile of our target compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |

| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |

| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |

This table illustrates how the combination of triazole and piperazine moieties may lead to distinct pharmacological profiles, enhancing the compound's therapeutic potential.

Studies on the interactions between this compound and biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Molecular Docking : To predict how the compound binds to specific proteins.

- In Vitro Assays : To evaluate its efficacy against various biological targets.

For example, molecular dynamics simulations have shown that compounds similar to this one interact primarily through hydrophobic contacts with target proteins, which may enhance their effectiveness .

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

*Note: The molecular formula of the target compound is inferred based on structural analysis.

Key Differences and Implications

- Triazole vs. Pyrimidine/Pyrazolo-Pyrimidine Cores : The target compound’s 1,2,3-triazole core may offer distinct hydrogen-bonding capabilities compared to pyrimidine or fused triazolo-pyrimidine systems in analogs . These differences influence solubility and target selectivity.

- Piperazine Substituents : The pyridin-2-yl group on the piperazine in the target compound contrasts with the hydroxyethyl (in ) or cyclohexyl (in ) groups. Hydrophilic substituents (e.g., hydroxyethyl) enhance aqueous solubility, while aromatic groups (e.g., pyridinyl) may improve receptor binding .

- Chlorophenyl Positioning : The 3-chlorophenyl substituent in the target compound vs. 4-chlorophenyl in could affect steric interactions in binding pockets, altering potency or off-target effects.

Research Findings and Limitations

- Chirality Considerations: Although chirality is critical in drug design (as noted in ), the target compound’s planar triazole core and symmetric substituents may reduce stereochemical complexity compared to analogs with fused heterocycles.

- Data Gaps : Specific pharmacokinetic (e.g., bioavailability, metabolic stability) and pharmacodynamic (e.g., IC₅₀ values) data for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves two critical steps:

- Triazole Core Formation : Cyclization of intermediates using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in analogous triazole syntheses (e.g., cyclization of substituted benzoic acid hydrazides) .

- Piperazine Substitution : Coupling the triazole intermediate with a pre-functionalized piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) via nucleophilic acyl substitution.

Optimization Tips : - Use anhydrous conditions and inert atmospheres to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to adjust reaction time (typically 8–12 hours).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate yields >70% .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the triazole NH (δ 12–13 ppm), pyridine protons (δ 8–9 ppm), and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and triazole C-N stretches at ~1450 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 438.09 for C₁₉H₁₆ClN₇O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modifications to:

- Biological Assays :

- Screen against kinase targets (e.g., EGFR, PI3K) using enzymatic inhibition assays (IC₅₀ determination).

- Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with comparison to reference drugs (e.g., doxorubicin) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets .

Q. How can contradictions in reported synthetic yields or purity be resolved?

Methodological Answer:

Q. How does crystallographic data inform conformational analysis and binding predictions?

Methodological Answer:

- X-Ray Crystallography : Resolve the compound’s crystal structure to determine bond angles (e.g., triazole-piperazine dihedral angle) and hydrogen-bonding networks (e.g., NH···O=C interactions) .

- Conformational Flexibility : Compare solution-state (NMR) and solid-state (X-ray) data to assess rotational freedom of the piperazine ring, which impacts target engagement .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

- Environmental Persistence :

- Measure hydrolysis half-life (pH 7, 25°C) via LC-MS monitoring.

- Evaluate photodegradation under UV light (λ = 254 nm) .

- Ecotoxicology :

- Test acute toxicity in Daphnia magna (48-hour LC₅₀).

- Assess bioaccumulation potential using log P (predicted ~3.2 via ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.